1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring attached to a pyrimidine ring with dicyclopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed via cyclocondensation reactions involving dicarboxylic acids and substituted amines . The pyrimidine ring is often synthesized through condensation reactions involving appropriate nitriles and amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to specific sites, potentially inhibiting or activating biological pathways . The pyrrolidine ring’s stereochemistry and the pyrimidine ring’s substituents play crucial roles in determining its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Pyrrolizines: Similar in having a nitrogen-containing ring but with different ring fusion and substituents.
Uniqueness: 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with a dicyclopropyl-substituted pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(2,6-dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O2/c19-15(20)11-5-6-18(8-11)13-7-12(9-1-2-9)16-14(17-13)10-3-4-10/h7,9-11H,1-6,8H2,(H,19,20) |
InChI Key |
YHDCQYAPEKKETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)N4CCC(C4)C(=O)O |
Origin of Product |
United States |
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